molecular formula C21H28N4O2 B2717268 1-ethyl-7-methyl-3-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-1,8-naphthyridin-4(1H)-one CAS No. 1421473-40-6

1-ethyl-7-methyl-3-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-1,8-naphthyridin-4(1H)-one

Cat. No.: B2717268
CAS No.: 1421473-40-6
M. Wt: 368.481
InChI Key: AGOHBIISMNPNLE-UHFFFAOYSA-N
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Description

The compound 1-ethyl-7-methyl-3-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-1,8-naphthyridin-4(1H)-one is a structurally complex heterocyclic molecule featuring a 1,8-naphthyridin-4(1H)-one core substituted with ethyl and methyl groups at positions 1 and 7, respectively. A pivotal structural element is the 9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl moiety attached at position 2.

The 1,8-naphthyridinone scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications.

Properties

IUPAC Name

1-ethyl-7-methyl-3-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-1,8-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-4-24-13-17(18(26)16-8-7-15(2)22-19(16)24)20(27)25-12-11-23(3)14-21(25)9-5-6-10-21/h7-8,13H,4-6,9-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOHBIISMNPNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCN(CC34CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-7-methyl-3-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-1,8-naphthyridin-4(1H)-one is a complex organic compound with potential biological activities that are of interest in medicinal chemistry. This article explores its biological activity based on available research findings, including case studies and detailed analyses.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C₁₄H₁₈N₄O
  • CAS Number : Not specifically listed but related compounds include CAS 933716-21-3 for 9-Methyl-6,9-diazaspiro[4.5]decane.

Antimicrobial Activity

Recent studies have indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. The presence of the naphthyridinone moiety in this compound suggests potential effectiveness against various bacterial strains. For instance, compounds similar to this structure have shown activity against Staphylococcus aureus and E. coli .

Anticancer Properties

Research has identified that naphthyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar structural features have been reported to inhibit protein arginine methyltransferases (PRMTs), which play a critical role in cancer progression .

Neuroprotective Effects

The diazaspiro component of the compound has been linked to neuroprotective effects in preliminary studies. Compounds with similar spiro structures have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity . This suggests that the compound may have potential applications in neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A study conducted on a series of naphthyridine derivatives demonstrated that modifications at the nitrogen positions significantly enhanced antimicrobial activity. The study highlighted a specific derivative that exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus .

Study 2: Anticancer Activity

In vitro assays involving human cancer cell lines revealed that naphthyridinone derivatives could reduce cell viability by over 50% at concentrations as low as 10 µM. This effect was attributed to the inhibition of cell cycle progression at the G2/M phase .

Data Summary Table

Biological Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
NeuroprotectiveProtection against oxidative stress

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Structural and Functional Comparison of Selected 1,8-Naphthyridinone Derivatives

Compound Name Core Substituents Key Functional Groups Biological Activity Reference
Target Compound 1-Ethyl, 7-methyl, 3-(diaza-spiro carbonyl) 6,9-Diazaspiro[4.5]decane Under investigation
3-(1,3,4-Oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one (6h) 3-Oxadiazole 1,3,4-Oxadiazole Cisplatin sensitizer, anticancer
1-Ethyl-7-methyl-3-(4-(3-oxo-3,4-dihydroquinoxaline-2-yl)-5-thioxo-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one 3-Oxadiazole-thioxoquinoxaline Thioxoquinoxaline-oxadiazole hybrid Potent antimicrobial (S. aureus)
7-Methyl-2-p-aminophenyl-1,8-naphthyridin-4(1H)-one 2-p-Aminophenyl, 7-methyl Amino group Reduced from nitro analog

Key Observations:

  • Bioactivity Modulation: The oxadiazole-containing analogs (e.g., 6h) demonstrate anticancer activity via ATR/CHK1 pathway inhibition, whereas the thioxoquinoxaline-oxadiazole hybrid () shows superior antimicrobial potency. The target compound’s diazaspiro group may confer distinct binding interactions, though its biological profile remains underexplored .
  • Spirocyclic vs. Planar Substituents: The rigid spirocyclic system in the target compound contrasts with planar substituents (e.g., oxadiazole or quinoxaline).

Crystallographic and Conformational Analysis

  • The diazaspiro group in the target compound may adopt a chair-like conformation, as seen in related spirocyclic systems (e.g., 6,9-diazaspiro[4.5]decane dihydrochloride), which stabilizes the molecule through intramolecular hydrogen bonding .

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